molecular formula C13H16N2O2S B259400 N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B259400
M. Wt: 264.35 g/mol
InChI Key: NVVGKFFXLNWVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as OTBABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been found to possess a variety of interesting properties that make it a valuable tool for scientists in a range of fields.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes such as PERK and NMT. By inhibiting these enzymes, this compound is able to modulate cellular processes such as the UPR and protein myristoylation, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on the UPR and protein myristoylation, this compound has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide for lab experiments is its potency and specificity. This compound has been found to be a potent inhibitor of PERK and NMT, making it a valuable tool for studying the UPR and protein myristoylation. However, one limitation of this compound is its relatively high cost compared to other compounds that can be used for similar purposes.

Future Directions

There are a number of potential future directions for research on N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is the development of new cancer therapies based on the inhibition of NMT by this compound. Another potential direction is the exploration of the effects of this compound on other cellular processes and enzymes, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.

Synthesis Methods

The synthesis of N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been found to be a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR). The UPR is an important cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum. Inhibition of PERK by this compound has been shown to reduce the UPR and protect cells from ER stress-induced apoptosis.
In cancer research, this compound has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of a wide range of proteins. Inhibition of NMT by this compound has been shown to have anti-cancer effects in vitro and in vivo, making this compound a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

N-tert-butyl-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)14-11(16)8-15-9-6-4-5-7-10(9)18-12(15)17/h4-7H,8H2,1-3H3,(H,14,16)

InChI Key

NVVGKFFXLNWVNB-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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